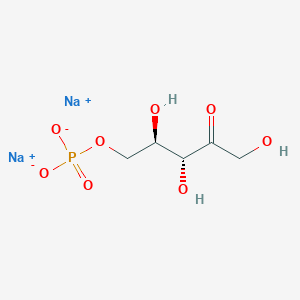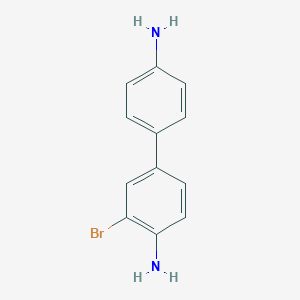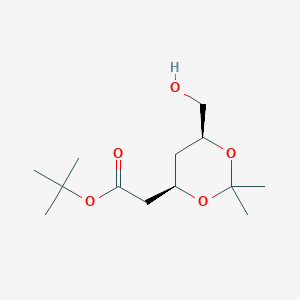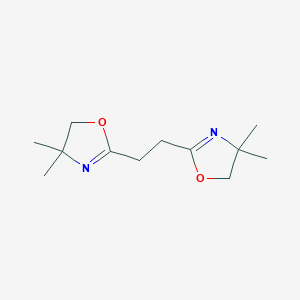![molecular formula C18H14N2O8 B019868 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione CAS No. 80721-47-7](/img/structure/B19868.png)
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
Vue d'ensemble
Description
Introduction 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-f]quinoline-4,5-dione belongs to a family of compounds known for their complex molecular structures and potential biological activities. These compounds are derivatives of quinoline and pyrroloquinoline, often synthesized for their interesting chemical and physical properties.
Synthesis Analysis
- Combinatorial synthesis methods have been used for pyrroloquinoline derivatives, employing a three-component reaction of aromatic aldehyde, 1H-indol-5-amine, and 1,3-dicarbonyl compounds under catalyst-free conditions. This approach could be relevant for synthesizing similar compounds like 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-f]quinoline-4,5-dione (Zhou et al., 2013).
Molecular Structure Analysis
- The molecular structure of related pyrroloquinoline derivatives typically includes a fused ring system, which may influence their electronic and steric properties. This could be extrapolated to understand the molecular structure of the target compound.
Chemical Reactions and Properties
- Pyrroloquinoline derivatives have been synthesized with various substituents, indicating a potential for diverse chemical reactions and interactions. For instance, studies have shown the synthesis of pyrroloquinolines with different substituents affecting their chemical reactivity and biological activity (Helissey et al., 1987).
Applications De Recherche Scientifique
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit good performance against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. Polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhance their adsorption and effectiveness as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation of Pollutants
Research on quinoline derivatives also extends into environmental applications, such as the photocatalytic degradation of pollutants. These compounds are involved in the mineralization of various pollutants through processes like the TiO2-UV process, demonstrating the complexity and potential of quinoline derivatives in environmental remediation (Pichat, 1997).
Synthesis of Pyrimidoquinolines
Quinoline derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives shows the versatility of quinoline structures in creating compounds with potential therapeutic importance (Nandha Kumar et al., 2001).
Optical Sensors and Biomedical Applications
Pyrimidine derivatives, often synthesized from quinoline analogues, find applications as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors and highlighting their medicinal relevance (Jindal & Kaur, 2021).
Drug Discovery and Biological Activities
Quinoline and its derivatives, including structurally related compounds, have been extensively studied for their biological and pharmacological properties. They serve as key scaffolds in drug discovery, exhibiting a wide range of biological activities that are central to developing new therapeutic agents (Li Petri et al., 2021).
Propriétés
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXAGSZHNRGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C(=O)C2=O)N=C(C=C3C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















